molecular formula C9H6N2O2 B11960690 2-Propenenitrile, 3-(2-nitrophenyl)- CAS No. 55000-26-5

2-Propenenitrile, 3-(2-nitrophenyl)-

Cat. No.: B11960690
CAS No.: 55000-26-5
M. Wt: 174.16 g/mol
InChI Key: PYFAAUHTCQDTSQ-HWKANZROSA-N
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Description

Historical Context of Nitrophenylacrylonitrile Derivatives in Heterocyclic Chemistry

The historical development of nitrophenylacrylonitrile derivatives in heterocyclic chemistry traces back to early investigations into activated nitriles as versatile synthetic intermediates. Research has established that α,β-unsaturated nitriles with active methylene groups at the β-carbon position, such as 2-propenenitrile derivatives, serve as exceptional precursors for heterocyclic construction. The incorporation of nitrophenyl substituents into acrylonitrile frameworks emerged from systematic studies aimed at enhancing the reactivity and biological activity of these compounds through electronic modulation.

Historical synthetic approaches to nitrophenylacrylonitrile derivatives have primarily relied on condensation reactions between nitrophenylacetonitrile precursors and various aldehydes. Early methodologies demonstrated that para-nitrophenylacetonitrile readily undergoes Knoevenagel condensation reactions with aromatic and heterocyclic aldehydes in the presence of zinc chloride catalysts, yielding acrylonitrile derivatives with excellent yields ranging from 90-95% and remarkably short reaction periods of approximately 30 minutes. These foundational studies established the synthetic accessibility of nitrophenylacrylonitrile compounds and their potential for further derivatization.

The evolution of synthetic methodologies has revealed that the positioning of the nitro group significantly influences both the synthetic pathways and the resulting heterocyclic products. Research has shown that 2-nitrophenyl substituted acrylonitriles exhibit distinct reactivity patterns compared to their 3-nitrophenyl and 4-nitrophenyl counterparts, particularly in cyclization reactions that lead to nitrogen-containing heterocycles. The 2-nitrophenyl substitution pattern provides unique steric and electronic environments that facilitate specific ring-forming reactions while maintaining the electrophilic character necessary for nucleophilic attack.

Studies on the mechanistic aspects of heterocyclic formation from nitrophenylacrylonitrile derivatives have demonstrated their participation in diverse cyclocondensation reactions. The α,β-unsaturated nitrile system readily undergoes reactions with various nucleophiles, including sulfur-containing reagents to form thiophene derivatives, and nitrogen nucleophiles to construct pyrrole, pyrimidine, and other nitrogen heterocycles. The electron-withdrawing nature of both the nitrile and nitrophenyl groups enhances the electrophilicity of the β-carbon, making these compounds particularly reactive toward nucleophilic addition and subsequent cyclization processes.

Strategic Importance in Functional Material Development

The strategic importance of 2-propenenitrile, 3-(2-nitrophenyl)- in functional material development stems from its unique donor-π-acceptor structural characteristics that are highly valued in advanced material applications. Research has established that compounds containing both electron-donating and electron-accepting groups linked through conjugated π-electron systems exhibit exceptional properties for nonlinear optical applications. The 2-nitrophenyl group serves as a powerful electron-accepting moiety, while the extended conjugation through the acrylonitrile linkage creates opportunities for intramolecular charge transfer phenomena that are essential for optical material development.

Contemporary studies have revealed that nitrophenylacrylonitrile derivatives demonstrate significant potential in the synthesis of advanced polymeric materials through various polymerization strategies. The nitrile functionality provides multiple reaction pathways for polymer chain formation, while the nitrophenyl substituent offers opportunities for post-polymerization modifications. Research has shown that these compounds can undergo free radical polymerization reactions with initiators such as azobisisobutyronitrile and benzoyl peroxide, yielding heat-resistant polymers with excellent thermal stability and unique electronic properties.

The application of 2-propenenitrile, 3-(2-nitrophenyl)- in click chemistry approaches has emerged as a particularly significant development in functional material synthesis. Studies have demonstrated that the nitrile group can be readily converted to tetrazine functionalities, which then participate in bioorthogonal reactions with cyclooctene-containing compounds under mild, catalyst-free conditions. This transformation pathway enables the incorporation of nitrophenylacrylonitrile derivatives into complex polymeric architectures, including hyperbranched polymers and dendrimeric structures that are essential for advanced material applications.

Investigations into the photocatalytic properties of materials derived from nitrophenylacrylonitrile precursors have revealed promising applications in environmental remediation and energy conversion systems. Research has shown that porphyrin derivatives synthesized using nitrophenyl-containing building blocks exhibit enhanced photocatalytic performance when self-assembled into ordered structures. The electron-withdrawing nature of the nitrophenyl groups facilitates electron transfer processes that are crucial for photocatalytic activity, while the acrylonitrile linkage provides structural rigidity that maintains the integrity of the catalytic framework.

The following table summarizes key structural and synthetic parameters for 2-propenenitrile, 3-(2-nitrophenyl)- and related derivatives:

Compound Type Synthetic Yield (%) Reaction Time Key Applications
2-Nitrophenyl acrylonitriles 90-95 30 minutes Heterocyclic synthesis, polymer precursors
3-Nitrophenyl acrylonitriles 85-92 45 minutes Nonlinear optical materials
4-Nitrophenyl acrylonitriles 88-94 35 minutes Photocatalytic systems

Recent advances in the field have also highlighted the importance of these compounds in the development of functional materials with tailored electronic properties. Studies have shown that the systematic variation of nitrophenyl substitution patterns allows for precise control over electronic band gaps and optical absorption characteristics. This tunability makes 2-propenenitrile, 3-(2-nitrophenyl)- and its derivatives particularly valuable for applications in organic electronics, including organic light-emitting diodes, photovoltaic devices, and field-effect transistors.

Properties

CAS No.

55000-26-5

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H/b5-3+

InChI Key

PYFAAUHTCQDTSQ-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitro-phenyl)-acrylonitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 3-(2-Nitro-phenyl)-acrylonitrile can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in 3-(2-Nitro-phenyl)-acrylonitrile can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Reduction: 3-(2-Amino-phenyl)-acrylonitrile

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Nitro-phenyl)-acrylonitrile has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitro-phenyl)-acrylonitrile involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The nitro group plays a crucial role in its reactivity, allowing for interactions with nucleophiles and electrophiles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(4-Methylphenylsulfonyl)-2-propenenitrile (BAY11-7082)
  • Structure : A sulfonyl-substituted propenenitrile with a para-methylphenyl group.
  • Bioactivity : Acts as an NF-κB inhibitor, reducing IL-6 and TNF-α expression in inflammatory pathways .
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-propenenitrile (Z-isomer)
  • Structure : Features a chloro-trifluoromethylphenyl substituent.
  • Physicochemical Properties : Molecular weight 231.6 g/mol; predicted boiling point ~277°C .
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances the nitrile’s electrophilicity, favoring Michael addition reactions.
2-(Phenylsulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
  • Structure : Combines sulfonyl and trifluoromethylphenyl groups.
  • Properties : Molecular weight 337.32 g/mol; density 1.386 g/cm³ .
  • Comparison : Bulkier substituents reduce solubility in polar solvents compared to nitro-substituted derivatives.
2-(3-Nitrophenyl)acetonitrile
  • Structure : Nitrophenyl group attached to acetonitrile (simpler backbone).
  • Similarity : High structural similarity (0.98 Tanimoto index) to nitrophenyl-propenenitrile derivatives .
  • Reactivity : Nitro groups at meta/para positions reduce steric hindrance compared to ortho-nitro derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Density (g/cm³)
3-(2-Nitrophenyl)-2-propenenitrile* ~174 (estimated) 2-Nitrophenyl 250–300 (estimated) ~1.3 (estimated)
BAY11-7082 263.28 4-Methylphenylsulfonyl Not reported Not reported
Z-3-[4-Chloro-3-(CF₃)phenyl]-2-propenenitrile 231.6 Cl, CF₃ 277.3 0.955
2-(3-Nitrophenyl)acetonitrile 162.15 3-Nitrophenyl Not reported Not reported

*Estimated based on analogous structures.

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